4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid discovery and synthesis
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid discovery and synthesis
An In-depth Technical Guide to the Rationale and Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
Abstract: The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive exploration of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-34-3), a key heterocyclic building block. While the primary literature detailing its initial discovery is not prominently available, its structural components suggest significant potential as an intermediate in drug discovery programs. This document outlines the strategic importance of this molecular framework and presents a plausible, literature-derived synthetic pathway, offering field-proven insights into the experimental rationale and methodologies required for its preparation.
Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole ring with a pyridine nucleus creates the azaindole system, a bioisostere of indole that has proven exceptionally valuable in drug development. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site, which can be crucial for molecular recognition at biological targets. Specifically, the 1H-pyrrolo[3,2-c]pyridine scaffold has been integral to the development of potent anticancer agents. Derivatives have been designed as colchicine-binding site inhibitors that disrupt tubulin polymerization, a key mechanism in arresting cell mitosis.[1][2] The inherent planarity and electronic properties of this scaffold make it an ideal platform for constructing molecules that can effectively interact with ATP-binding sites in kinases or other critical protein domains.
The title compound, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, combines three key functional motifs on this privileged core:
-
A 4-Methoxy Group: This electron-donating group can modulate the electronic character of the pyridine ring, influence metabolic stability, and provide a potential vector for further functionalization.
-
A 3-Carboxylic Acid Group: This serves as a versatile synthetic handle for amide bond formation, allowing for the facile coupling of various amines and extending the molecular structure to explore structure-activity relationships (SAR).
-
An N-H Pyrrole Moiety: This site acts as a hydrogen bond donor, a critical feature for anchoring ligands into the hinge region of many protein kinases.
A Proposed Retrosynthetic Analysis and Strategy
In the absence of a definitive published discovery, a logical synthetic route can be devised based on established methodologies for constructing substituted azaindoles. The most pertinent precedent is the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, which employs a strategy of building the pyrrole ring onto a pre-functionalized pyridine core.[1][2] Our retrosynthetic approach adopts this core logic.
The primary disconnection is at the C-N and C-C bonds of the pyrrole ring, tracing the molecule back to a suitably substituted 4-nitropyridine derivative. This strategy is advantageous as it allows for the early introduction of the crucial 4-methoxy substituent onto a commercially available pyridine starting material.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthesis Pathway and Experimental Protocols
This section details a plausible multi-step synthesis designed to be robust and adaptable, drawing from established chemical transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Deoxygenation of 2-Chloro-3-methyl-4-nitropyridine N-oxide
-
Causality & Rationale: The synthesis begins with a commercially available N-oxide. The N-oxide group serves to activate the pyridine ring for nitration at the 4-position but must be removed to proceed. Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for the deoxygenation of pyridine N-oxides. The reaction proceeds via an attack of the N-oxide oxygen on the phosphorus atom, followed by elimination.
-
Experimental Protocol:
-
Suspend 2-Chloro-3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous toluene (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it onto crushed ice and basifying with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 .
-
Step 2: Nucleophilic Aromatic Substitution to Install the Methoxy Group
-
Causality & Rationale: The nitro group at the 4-position and the ring nitrogen strongly activate the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the efficient displacement of the chloride with a methoxide anion, generated from sodium methoxide. This step is critical for installing the required 4-methoxy (now at the 2-position of the pyridine precursor) functionality early in the sequence.
-
Experimental Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous methanol (15 mL/g).
-
Add a solution of sodium methoxide (1.5 eq, either as a solid or a solution in methanol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring for completion.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Intermediate 2 .
-
Step 3: Condensation with Bredereck's Reagent
-
Causality & Rationale: The methyl group at the 3-position is now activated by the adjacent nitro group, making its protons acidic. This allows for condensation with an electrophilic C1 source to build the framework for the pyrrole ring. tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) is a superior reagent for this transformation, reacting with the activated methyl group to form an enamine intermediate, which is a direct precursor for the pyrrole ring.
-
Experimental Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g).
-
Add Bredereck's reagent (1.5 eq).
-
Heat the mixture to 100-110 °C for 12-16 hours.
-
Cool the reaction mixture and remove the DMF under high vacuum.
-
The resulting crude oil, Intermediate 3 , is often of sufficient purity to be carried forward directly into the next step without extensive purification.
-
Step 4: Reductive Cyclization to Form the Pyrrolo[3,2-c]pyridine Core
-
Causality & Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine. Catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal in acid (e.g., iron powder in acetic acid) are both effective methods. The choice depends on substrate compatibility and scale; iron in acetic acid is often robust and cost-effective.[1][2]
-
Experimental Protocol (Using Iron):
-
Dissolve the crude Intermediate 3 (1.0 eq) in a mixture of acetic acid and ethanol (3:1, 20 mL/g).
-
Add iron powder (5.0 eq) portion-wise, as the reaction can be exothermic.
-
Heat the suspension to 80 °C for 1-2 hours.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify the residue by column chromatography on silica gel to yield Intermediate 4 .
-
Step 5: Saponification to the Final Carboxylic Acid
-
Causality & Rationale: The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Sodium hydroxide is used to cleave the ethyl ester, forming the sodium carboxylate salt. Subsequent acidification protonates the salt to yield the final product.
-
Experimental Protocol:
-
Dissolve Intermediate 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 20 mL/g).
-
Add aqueous sodium hydroxide (2.0 M, 3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid .
-
Data Summary and Characterization
While specific experimental data for the title compound is not available in the public literature, the following table summarizes the key materials for the proposed synthesis.
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Role |
| 2-Chloro-3-methyl-4-nitropyridine N-oxide | (Structure not shown) | C₆H₅ClN₂O₃ | 188.57 | Starting Material |
| Phosphorus trichloride | PCl₃ | PCl₃ | 137.33 | Reagent |
| Sodium methoxide | NaOMe | CH₃NaO | 54.02 | Reagent |
| Bredereck's Reagent | tert-Butoxybis(dimethylamino)methane | C₉H₂₂N₂O | 174.28 | Reagent |
| Iron Powder | Fe | Fe | 55.85 | Reagent |
| Final Product | (Structure of title compound) | C₉H₈N₂O₃ | 192.17 | Target Molecule |
Conclusion
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid represents a strategically important building block for medicinal chemistry, leveraging the privileged 5-azaindole scaffold. Although its formal discovery and synthesis are not prominently documented, a robust and logical synthetic pathway can be constructed from fundamental principles of heterocyclic chemistry and by drawing upon established literature precedents. The proposed route, beginning from a functionalized pyridine N-oxide, offers a clear and rational approach for its laboratory-scale preparation. This guide provides the necessary technical framework and scientific rationale for researchers and drug development professionals to synthesize and utilize this valuable intermediate in their discovery programs.
References
-
Appchem. 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 1000341-34-3. Available from: [Link]
- Google Patents.CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Google Patents.WO2011060216A1 - Substituted azaindoles.
-
PubChem. 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Available from: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
- Google Patents.A kind of azaindole compound and its preparation method and application.
- Google Patents.WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Google Patents.CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Google Patents. UNITED STATES PATENT OFFICE. Available from: [Link]
-
Google Patents. United States Patent 19. Available from: [Link]
